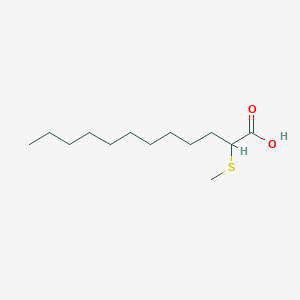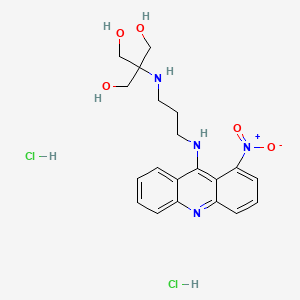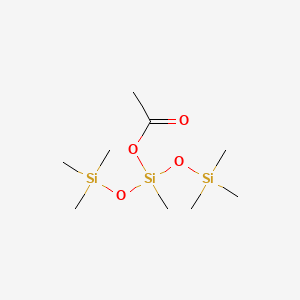
2-(Methylsulfanyl)dodecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylsulfanyl)dodecanoic acid is a novel fatty acid derivative characterized by the presence of a methylsulfanyl group attached to the second carbon of a dodecanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfanyl)dodecanoic acid typically involves the reaction of methyl dodecanoate with lithium diisopropylamide and dimethyldisulfide in tetrahydrofuran (THF). This is followed by saponification with potassium hydroxide in ethanol . The reaction conditions are carefully controlled to ensure the successful introduction of the methylsulfanyl group.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic route mentioned above can be scaled up for industrial applications. The use of common reagents and solvents makes this process feasible for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Methylsulfanyl)dodecanoic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methylsulfanyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the methylsulfanyl group.
Wissenschaftliche Forschungsanwendungen
2-(Methylsulfanyl)dodecanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Its cytotoxic properties are being explored for therapeutic applications.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 2-(Methylsulfanyl)dodecanoic acid exerts its effects involves the interaction of the methylsulfanyl group with cellular components. This interaction can disrupt cellular processes, leading to cytotoxic effects. The exact molecular targets and pathways are still under investigation, but the compound’s ability to induce cell death in leukemia cell lines suggests it may interfere with critical cellular functions .
Similar Compounds:
2-(Methylsulfanyl)decanoic acid: Similar structure but with a shorter carbon chain.
Dodecanoic acid: Lacks the methylsulfanyl group.
2-Methoxylated fatty acids: Similar in structure but with a methoxy group instead of a methylsulfanyl group.
Uniqueness: this compound is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and biological activities. This makes it more cytotoxic to certain cell lines compared to its analogs .
Eigenschaften
| 72324-91-5 | |
Molekularformel |
C13H26O2S |
Molekulargewicht |
246.41 g/mol |
IUPAC-Name |
2-methylsulfanyldodecanoic acid |
InChI |
InChI=1S/C13H26O2S/c1-3-4-5-6-7-8-9-10-11-12(16-2)13(14)15/h12H,3-11H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
SWJZYEQEYSMNRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(C(=O)O)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









